molecular formula C6H5ClIN B598715 2-Chloro-4-iodo-5-methylpyridine CAS No. 1197957-18-8

2-Chloro-4-iodo-5-methylpyridine

Cat. No.: B598715
CAS No.: 1197957-18-8
M. Wt: 253.467
InChI Key: ZWCNVOMJDJPZHE-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-iodo-5-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . Here is a detailed outline of the process:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-iodo-5-methylpyridine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-methylpyridine in chemical reactions involves the reactivity of its halogen atoms. The chlorine and iodine atoms can undergo substitution and coupling reactions, facilitating the formation of new chemical bonds. In biological systems, it acts as an intermediate in the synthesis of bioactive compounds, targeting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodo-5-methylpyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

2-chloro-4-iodo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNVOMJDJPZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670308
Record name 2-Chloro-4-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197957-18-8
Record name 2-Chloro-4-iodo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodo-5-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the main application of 2-chloro-4-iodo-5-methylpyridine according to the research?

A1: The research article highlights that this compound serves as a key intermediate in the synthesis of a protein kinase ERK2 inhibitor []. This inhibitor is further elaborated upon in a patent application (WO2005/100342).

Q2: Can you describe the synthesis process of this compound as detailed in the research?

A2: The synthesis starts with 2-chloro-5-methylpyridine as the initial material. It then undergoes a sequence of four reactions: nitration, reduction, diazotization, and finally, iodination. This process ultimately yields the desired product, this compound []. The researchers emphasize the simplicity and suitability of this method for industrial-scale production.

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